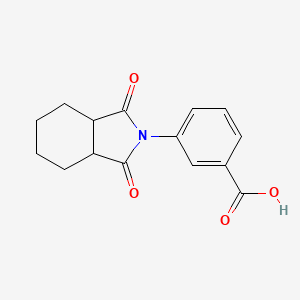
1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione, also known as BCPAO, is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic applications. BCPAO is a pyrrolidine derivative that has been shown to exhibit anti-inflammatory and analgesic properties. In
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been its anti-inflammatory properties. Studies have shown that 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione can inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the inflammation response. This makes 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of research has been the analgesic properties of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione. Studies have shown that 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione can reduce pain by inhibiting the production of prostaglandins, which are molecules that contribute to the sensation of pain. This makes 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione a potential candidate for the treatment of chronic pain.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione involves the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that is responsible for the production of prostaglandins, which are molecules that contribute to inflammation and pain. 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione inhibits the production of prostaglandins by blocking the activity of COX.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione has been shown to have antioxidant properties. Studies have shown that 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione can scavenge free radicals, which are molecules that can damage cells and contribute to the development of diseases such as cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione is its relatively simple synthesis method. This makes it an attractive candidate for further research and development. However, one of the limitations of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for research on 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione. One area of research could be the development of novel formulations that improve the solubility and bioavailability of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione. Another area of research could be the investigation of the potential of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione as a treatment for cancer, as its antioxidant properties make it a potential candidate for the prevention and treatment of cancer. Additionally, further research could be conducted on the mechanism of action of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione to better understand its effects on inflammation and pain.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione involves the reaction of 4-bromobenzaldehyde with cyclohexylamine and pyrrolidine-2,5-dione. The reaction is carried out under reflux in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified by recrystallization to obtain pure 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h6-9,12,14,18H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWFSIFMPIIIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-chloro-2-methoxyphenyl)sulfonyl]thiomorpholine](/img/structure/B5062791.png)
![N-{[5-(2-pyrimidinylthio)-2-furyl]methyl}-2-pyridinamine trifluoroacetate](/img/structure/B5062799.png)
![4-[benzyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5062802.png)
![2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5062809.png)

![1-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5062824.png)
![5-[(3-acetylphenoxy)methyl]-N-(3-isopropoxypropyl)-3-isoxazolecarboxamide](/img/structure/B5062825.png)
![17-(4-butoxyphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5062842.png)
![(3aS*,5S*,9aS*)-2-methyl-5-(2,4,5-trimethylphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5062855.png)
![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5062876.png)

![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5062891.png)
![methyl 4-[(4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B5062899.png)
![N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B5062907.png)